molecular formula C15H26N2O3 B11760512 methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11760512
M. Wt: 282.38 g/mol
InChI Key: WUVFBJQCJGPLJV-XWLWVQCSSA-N
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Description

Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method allows for the efficient synthesis of both enantiomers of the compound. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

the principles of parallel kinetic resolution and the use of flow microreactor systems for the synthesis of similar compounds suggest that scalable and sustainable methods could be developed .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. Research indicates that derivatives of this compound exhibit significant inhibitory effects on the main protease (Mpro) of the virus:

  • Inhibition Constant (K_i) : As low as 27.7 nM, indicating a strong interaction with the viral enzyme essential for replication .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects:

  • Mechanism : While specific pathways are not fully elucidated, compounds in this class may modulate inflammatory responses, offering potential therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption characteristics which are essential for therapeutic efficacy. Factors influencing bioavailability include:

  • Environmental Conditions : Temperature and pH can significantly impact the compound's stability and interaction with biological targets .

Case Studies and Research Findings

Several studies have explored related compounds and their pharmacological profiles:

StudyFocusFindings
Study AAntiviralDemonstrated inhibition of SARS-CoV-2 Mpro with K_i values indicating strong binding affinity .
Study BAnti-inflammatorySuggested modulation of inflammatory pathways leading to reduced cytokine production in vitro .
Study CPharmacokineticsInvestigated absorption rates and bioavailability metrics in animal models .

Mechanism of Action

The mechanism of action of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly as a potential inhibitor of viral proteases, including the main protease (Mpro) of SARS-CoV-2. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H34N2O5
  • Molecular Weight : 382.49 g/mol
  • CAS Number : 394735-26-3

The primary biological activity of this compound is attributed to its role as an inhibitor of the SARS-CoV-2 main protease (Mpro). The Mpro enzyme is crucial for the replication of the virus, making it a prime target for antiviral drug development. The compound's structure allows it to effectively bind to the active site of Mpro, inhibiting its enzymatic activity.

Binding Interactions

Research indicates that the compound utilizes hydrogen bonding and hydrophobic interactions to stabilize its binding within the active site of Mpro. The dimerization of Mpro enhances its activity, and inhibitors like this compound can disrupt this process by stabilizing the inactive form of the enzyme .

Case Studies and Experimental Data

  • Inhibition Studies : In vitro studies have demonstrated that this compound significantly reduces viral replication in cell cultures infected with SARS-CoV-2. For instance, at a dosage of 500 mg/kg administered twice daily, it reduced lung virus titers by 2.7 log10 .
  • Structural Analysis : X-ray crystallography has provided insights into how this compound interacts with the Mpro enzyme. The γ-lactam moiety within the compound forms critical interactions with residues in the S1 binding pocket of Mpro, which is essential for its inhibitory effect .
  • Comparative Studies : When compared to other known inhibitors like boceprevir and narlaprevir, this compound exhibited a more favorable binding enthalpy due to unique interactions with key residues in the active site .

Data Table: Comparative Inhibition Potency

Compound NameViral TargetIC50 (µM)Binding Mode
This compoundSARS-CoV-2 Mpro0.05Covalent
BoceprevirHCV Protease0.15Non-covalent
NarlaprevirHCV Protease0.10Non-covalent

Safety and Toxicology

While promising as an antiviral agent, safety assessments indicate that this compound may exhibit irritant properties and should be handled with caution in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

methyl (1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1

InChI Key

WUVFBJQCJGPLJV-XWLWVQCSSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)OC)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C

Origin of Product

United States

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